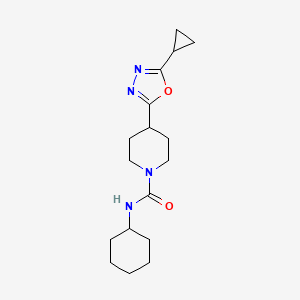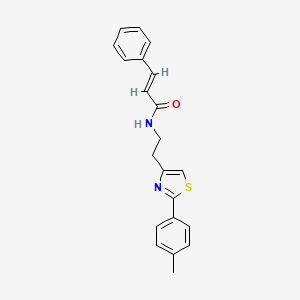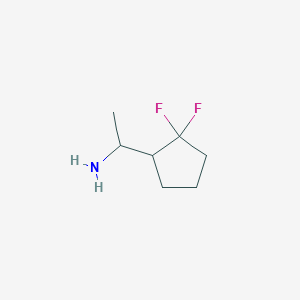![molecular formula C20H19FN6O2 B3003689 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1189450-28-9](/img/structure/B3003689.png)
2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a triazoloquinoxaline ring, a dimethylamino group, and a fluoromethylphenyl group. Compounds with similar structures are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazoloquinoxaline ring, a dimethylamino group, and a fluoromethylphenyl group would contribute to its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amino group might participate in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution reactions .科学的研究の応用
Anticancer Agent
The compound has been found to have significant anticancer activities. It has been designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cells . The compound displayed nearly one third of the activity of doxorubicin . This suggests that it could be a potential therapeutic agent for cancer treatment.
DNA Intercalation
The compound has been identified as a potent DNA intercalator . DNA intercalation is a process where a molecule is inserted between the base pairs in the DNA double helix. This property makes the compound a potential candidate for the development of new anticancer drugs.
Molecular Docking Studies
Molecular docking studies were performed to investigate the binding modes of the compound with the DNA active site . This information is crucial in understanding how the compound interacts with DNA, which can guide the design of more potent derivatives.
ADMET Profiles
The compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles were studied . Understanding the ADMET profiles of a compound is important in drug discovery as it helps predict the compound’s pharmacokinetics and potential side effects.
PCAF Inhibitors
The compound has been identified as a potential inhibitor of PCAF (P300/CBP-associated factor), a histone acetyltransferase . PCAF inhibitors have emerged as a potential therapeutic strategy for the treatment of cancer .
Bioisosteric Modification
The compound has been used as a template for bioisosteric modification . Bioisosterism is a strategy in medicinal chemistry where a compound is modified to improve its pharmacological properties. This suggests that the compound could be a starting point for the development of new drugs.
作用機序
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo [4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs of the DNA helix, disrupting its structure and function.
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the compound between the base pairs of the DNA helix. This disruption of the DNA structure can inhibit the replication and transcription processes, leading to cell death .
Biochemical Pathways
Given its dna intercalation activity, it likely impacts pathways related toDNA replication and transcription . By disrupting these processes, the compound can inhibit cell growth and proliferation, particularly in cancer cells .
Pharmacokinetics
These profiles can provide insights into the compound’s bioavailability, half-life, potential for toxicity, and other pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation. This is achieved through the disruption of DNA replication and transcription processes, leading to cell death . This makes the compound a potential candidate for anticancer therapy .
将来の方向性
特性
IUPAC Name |
2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2/c1-12-8-9-13(10-14(12)21)22-17(28)11-26-20(29)27-16-7-5-4-6-15(16)23-18(25(2)3)19(27)24-26/h4-10H,11H2,1-3H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBXKYUWOJMIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B3003609.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B3003611.png)



![9-(3-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3003617.png)
![1-[(2-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B3003618.png)



![(E)-3-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-[(3S)-3-hydroxypyrrolidine-1-carbonyl]prop-2-enenitrile](/img/structure/B3003624.png)
![1-(4-methoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3003625.png)
![3-(4-hydroxyphenyl)-4-imino-5,6-diphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione](/img/structure/B3003627.png)